![molecular formula C7H12O4S B1461336 3-Cyclopropylmethanesulfonyl-propionic acid CAS No. 1154385-28-0](/img/structure/B1461336.png)
3-Cyclopropylmethanesulfonyl-propionic acid
Overview
Description
Physical And Chemical Properties Analysis
Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume . Unfortunately, specific physical and chemical properties of 3-Cyclopropylmethanesulfonyl-propionic acid are not available in the search results.Scientific Research Applications
Asymmetric Cyclopropanations
- Research by Davies et al. (1996) has demonstrated the use of Rhodium N-(arylsulfonyl)prolinate catalysis for asymmetric cyclopropanation, leading to functionalized cyclopropanes with high diastereoselectivity and enantioselectivity. This method is significant for the synthesis of amino acid derivatives.
New Cyclopropanone Equivalents
- Liu et al. (2008) explored the synthesis of 1-(arylsulfonyl)cyclopropanol, a new cyclopropanone equivalent. They showed its application in creating 1-alkynyl cyclopropylamines through reactions with terminal acetylenes, as documented in their study (Liu et al., 2008).
Hydrosulfonylation Processes
- The research by Miao et al. (2016) describes a tunable hydrosulfonylation process of 3-cyclopropylideneprop-2-en-1-ones, which results in β- or γ-addition products with high yields and selectivities.
Water-Soluble Cyclophanes
- Hayashida et al. (2013) synthesized water-soluble cationic cyclophane with diphenyl disulfide moieties. This was used for reduction-responsive degradable hosting and guest-binding applications (Hayashida et al., 2013).
Metal-Catalyzed Cyclopropanation
- Ke et al. (2022) explored α-alkynyldiazomethanes in Co(II)-based metalloradical catalysis for asymmetric cyclopropanation of alkenes. This process facilitates the stereoselective construction of alkynyl cyclopropanes, contributing to stereoselective organic synthesis (Ke et al., 2022).
Lewis Acid Catalyzed Annulations
- Mackay et al. (2014) describe a Sc(OTf)3-catalyzed (3 + 2)-annulation of donor-acceptor cyclopropanes and ynamides, providing a method to synthesize cyclopentene sulfonamides (Mackay et al., 2014).
properties
IUPAC Name |
3-(cyclopropylmethylsulfonyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c8-7(9)3-4-12(10,11)5-6-1-2-6/h6H,1-5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUKVJPBSVIMSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CS(=O)(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropylmethanesulfonyl-propionic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.